Cas no 2172013-32-8 (7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid)

7-(tert-Butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a versatile spirocyclic compound featuring a Boc-protected amine and a carboxylic acid functional group. Its rigid spirocyclic structure enhances stereochemical stability, making it valuable in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) group provides selective deprotection under mild acidic conditions, while the carboxylic acid moiety allows for further derivatization. The compound's unique scaffold is particularly useful in the design of constrained peptidomimetics and bioactive molecules. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications, supporting its use as a key intermediate in pharmaceutical research and development.
7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid structure
2172013-32-8 structure
Product name:7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid
CAS No:2172013-32-8
MF:C15H25NO5
Molecular Weight:299.362704992294
CID:6205484
PubChem ID:165446483

7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid
    • EN300-1455716
    • 7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
    • 2172013-32-8
    • インチ: 1S/C15H25NO5/c1-13(2,3)21-12(19)16-6-10(11(17)18)15(8-16)7-14(4,5)20-9-15/h10H,6-9H2,1-5H3,(H,17,18)
    • InChIKey: NQNJMQHJNZDBNH-UHFFFAOYSA-N
    • SMILES: O1CC2(CN(C(=O)OC(C)(C)C)CC2C(=O)O)CC1(C)C

計算された属性

  • 精确分子量: 299.17327290g/mol
  • 同位素质量: 299.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 454
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 76.1Ų

7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1455716-50mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
50mg
$1500.0 2023-09-29
Enamine
EN300-1455716-5000mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
5000mg
$5179.0 2023-09-29
Enamine
EN300-1455716-250mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
250mg
$1642.0 2023-09-29
Enamine
EN300-1455716-500mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
500mg
$1714.0 2023-09-29
Enamine
EN300-1455716-1.0g
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
1g
$0.0 2023-06-07
Enamine
EN300-1455716-100mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
100mg
$1572.0 2023-09-29
Enamine
EN300-1455716-1000mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
1000mg
$1785.0 2023-09-29
Enamine
EN300-1455716-10000mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
10000mg
$7681.0 2023-09-29
Enamine
EN300-1455716-2500mg
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
2172013-32-8
2500mg
$3501.0 2023-09-29

7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid 関連文献

7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acidに関する追加情報

Recent Advances in the Study of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS: 2172013-32-8)

The compound 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS: 2172013-32-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.

One of the most notable advancements in the study of this compound is its role in the synthesis of peptidomimetics. Researchers have demonstrated that the spirocyclic scaffold of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid provides a rigid framework that mimics secondary structures of peptides, such as β-turns. This property is particularly valuable in the design of inhibitors targeting enzymes like HIV-1 protease and hepatitis C virus NS3/4A protease. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in improving the metabolic stability and bioavailability of peptide-based therapeutics.

In addition to its applications in peptidomimetics, recent research has explored the compound's potential in the development of small-molecule modulators of protein-protein interactions (PPIs). PPIs are notoriously challenging targets due to their large and flat interaction surfaces. However, the spirocyclic structure of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has been shown to effectively disrupt these interactions by presenting a three-dimensional pharmacophore. A 2022 study in ACS Chemical Biology reported the successful use of this compound as a scaffold for designing inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy.

The synthetic routes to 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid have also been optimized in recent years. A 2023 publication in Organic Letters described a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate broader adoption of the compound in medicinal chemistry campaigns. Furthermore, computational studies have provided insights into the compound's conformational preferences, aiding in the rational design of derivatives with enhanced binding affinities.

Looking ahead, researchers anticipate that 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid will continue to play a pivotal role in drug discovery. Its versatility as a building block for diverse therapeutic targets, combined with recent synthetic and computational advancements, positions it as a valuable tool in the medicinal chemist's arsenal. Future studies are likely to explore its applications in emerging areas such as targeted protein degradation and allosteric modulation.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd